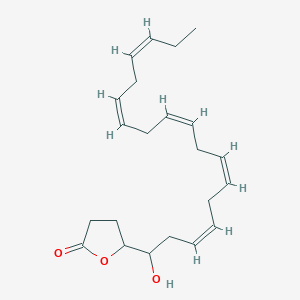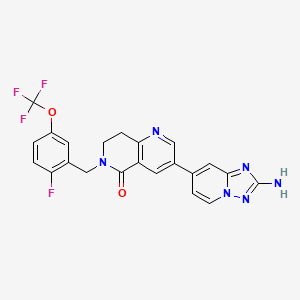
Ripk1-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk1-IN-18 is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).
Preparation Methods
Synthetic Routes and Reaction Conditions
Ripk1-IN-18 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired product. For instance, the preparation of this compound may involve the use of fluorinated aromatic compounds, nitrogen-containing heterocycles, and specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ripk1-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted aromatic compounds .
Scientific Research Applications
Ripk1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cell death pathways, including apoptosis and necroptosis.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1 .
Mechanism of Action
Ripk1-IN-18 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in inflammation and cell death. The molecular targets of this compound include the kinase domain of RIPK1, which is crucial for its enzymatic activity. By binding to this domain, this compound stabilizes RIPK1 in an inactive conformation, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Ripk1-IN-18 include:
Necrostatin-1 (Nec-1): A well-known RIPK1 inhibitor that prevents necroptosis.
Necrostatin-34 (Nec-34): A newer RIPK1 inhibitor with a distinct mechanism of action.
GSK2656157 (GSK’157): Initially identified as a PERK inhibitor but later found to inhibit RIPK1 .
Uniqueness
This compound is unique due to its high potency and selectivity for RIPK1. Unlike some other inhibitors, this compound has demonstrated efficacy in various preclinical models of human diseases, making it a promising candidate for further development. Its ability to modulate both inflammation and cell death pathways sets it apart from other compounds that may only target one aspect of these processes .
Properties
Molecular Formula |
C22H16F4N6O2 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C22H16F4N6O2/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32/h1-3,6-10H,4-5,11H2,(H2,27,30) |
InChI Key |
WENOWVHDZSKLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





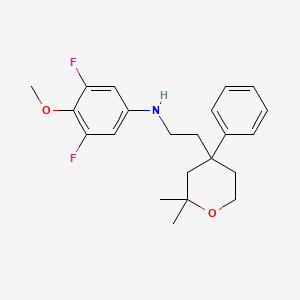
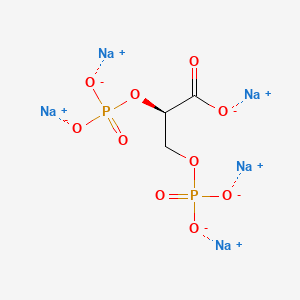
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
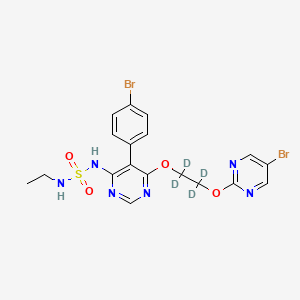

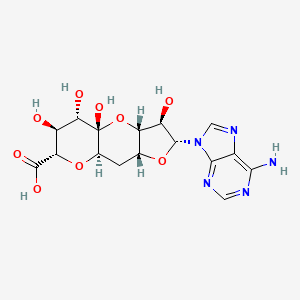

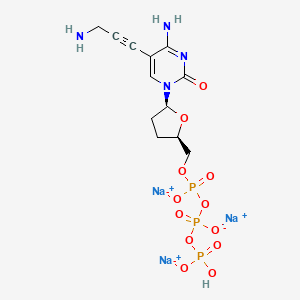

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
